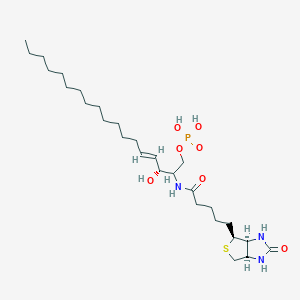
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
1,1'-Bis(dichlorophosphino)ferrocene and related compounds can be synthesized through various methods, including the reaction of dichlorophosphino groups with ferrocene derivatives. A general method involves the preparation of metallocenes by reacting N,N-dimethylamino-cyclopentadienyllithium with metal chlorides (Stahl et al., 1984). This method highlights the influence of substituents on the redox potential of ferrocene derivatives, demonstrating the versatility in synthesizing functionalized ferrocene compounds.
Molecular Structure Analysis
The molecular structure of ferrocene derivatives, including those with dichlorophosphino groups, is often characterized by X-ray crystallography. For instance, the structure of 1,1'-bis(diphenylphosphino)ferrocene complexes has been determined, revealing a distorted trigonal bipyramidal geometry around the central iron atom with phosphorus atoms occupying axial and equatorial positions (Kim et al., 1990). This structural insight is crucial for understanding the chemical reactivity and properties of these compounds.
Chemical Reactions and Properties
Ferrocene derivatives, including 1,1'-bis(dichlorophosphino)ferrocene, are known for their ability to act as ligands in catalytic reactions. For example, dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been found effective in cross-coupling reactions, offering high yields of the desired products (Hayashi et al., 1979). These reactions underscore the significant role of ferrocene derivatives in modern synthetic chemistry.
Physical Properties Analysis
The physical properties of 1,1'-bis(dichlorophosphino)ferrocene derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The study of these properties is essential for their application in various chemical processes. For instance, the electrochemical behavior of 1,1'-bis(dicyclohexylphosphino)ferrocene was examined, revealing complex oxidation processes that are crucial for their use in catalysis (Hagopian et al., 2006).
Scientific Research Applications
1. Formation of Fe-Pd Dative Bonds
1,1'-Bis(diphenylphosphino)ferrocenes, a related compound to 1,1'-bis(dichlorophosphino)ferrocene, have been used to react with certain palladium complexes, forming complexes with Fe-Pd dative bonds. These complexes have been confirmed through spectral data analysis, indicating their potential use in the study of metal-metal interactions and coordination chemistry (Sato, Sekino, & Akabori, 1988).
2. Catalysis in Organic Reactions
1,1'-Bis(diphenylphosphino)ferrocene derivatives have been used as catalysts in various organic reactions. For instance, they catalyze the carbonylation of ethylene in different solvents, showcasing their versatility in organic synthesis (Bianchini, Meli, Oberhauser, Parisel, Passaglia, Ciardelli, Gusev, Kalsin, & Vologdin, 2005). Additionally, they have been effective in the synthesis of benzimidazoles via a hydrogen-transfer strategy, demonstrating good functional group tolerance (Li, Hu, Tong, Pan, Miao, & Han, 2016).
3. Use in Synthesis of Polythia[n]ferrocenophanes
The synthesis of polythia[n]ferrocenophanes, which are macrocyclic polysulfide ligands containing a ferrocene nucleus, involves reactions with 1,1'-bis(chloroethylthio)ferrocene, a compound similar to 1,1'-bis(dichlorophosphino)ferrocene. These reactions lead to various polythia[n]ferrocenophanes, indicating potential applications in the creation of complex organometallic structures (Sato, Tanaka, Ebine, & Akabori, 1984).
Safety And Hazards
Future Directions
properties
CAS RN |
142691-70-1 |
|---|---|
Product Name |
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE |
Molecular Formula |
C10H8Cl4FeP2 10* |
Molecular Weight |
387.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



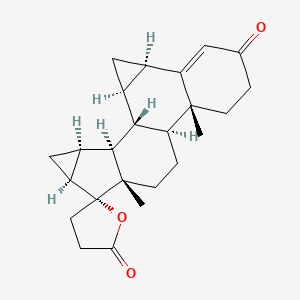
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
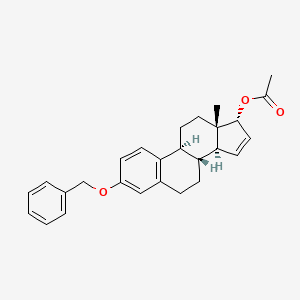
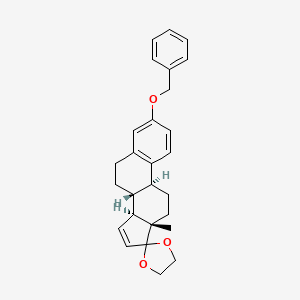
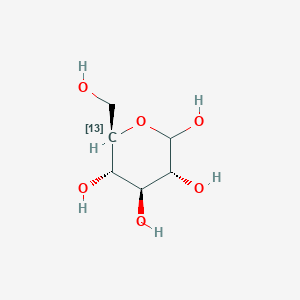
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)
